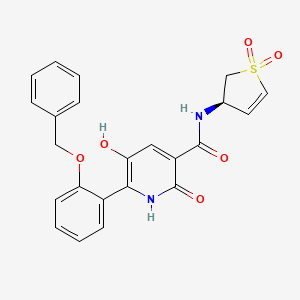
WRN inhibitor 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WRN inhibitor 5 is a compound designed to inhibit the Werner syndrome helicase (WRN), a member of the RecQ family of DNA helicases. WRN plays a crucial role in DNA repair and maintenance of genome integrity. Inhibition of WRN has shown potential in treating cancers with microsatellite instability (MSI), making this compound a promising candidate for targeted cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WRN inhibitor 5 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to enhance the compound’s inhibitory activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process requires optimization of reaction conditions, purification techniques, and quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
WRN inhibitor 5 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to increase the compound’s reactivity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to modify the compound’s structure.
Substitution: Replacement of specific functional groups with others to enhance inhibitory activity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halogenated compounds). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired chemical transformations .
Major Products Formed
The major products formed from these reactions are intermediates and derivatives of this compound, each with specific functional groups that contribute to the compound’s overall inhibitory activity .
Scientific Research Applications
WRN inhibitor 5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of DNA repair and helicase activity.
Biology: Investigated for its role in cellular processes such as DNA replication, transcription, and repair.
Medicine: Explored as a potential therapeutic agent for treating cancers with microsatellite instability, particularly colorectal and gastric cancers.
Industry: Utilized in the development of targeted cancer therapies and precision oncology .
Mechanism of Action
WRN inhibitor 5 exerts its effects by binding to the WRN helicase, inhibiting its ATPase and helicase activities. This inhibition prevents WRN from unwinding DNA and resolving secondary structures, leading to DNA damage and cell death in MSI cancer cells. The molecular targets and pathways involved include the ATP-binding site and the helicase domain of WRN .
Comparison with Similar Compounds
WRN inhibitor 5 is compared with other similar compounds such as HRO761 and VVD-133214. These compounds also target the WRN helicase but differ in their binding sites and mechanisms of action. This compound is unique in its ability to selectively inhibit WRN without affecting other RecQ family members, making it a highly specific and potent inhibitor .
List of Similar Compounds
- HRO761
- VVD-133214
- ZM-3329
Properties
Molecular Formula |
C23H20N2O6S |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
N-[(3R)-1,1-dioxo-2,3-dihydrothiophen-3-yl]-5-hydroxy-2-oxo-6-(2-phenylmethoxyphenyl)-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C23H20N2O6S/c26-19-12-18(22(27)24-16-10-11-32(29,30)14-16)23(28)25-21(19)17-8-4-5-9-20(17)31-13-15-6-2-1-3-7-15/h1-12,16,26H,13-14H2,(H,24,27)(H,25,28)/t16-/m1/s1 |
InChI Key |
UATCHQZLFRSLIK-MRXNPFEDSA-N |
Isomeric SMILES |
C1[C@@H](C=CS1(=O)=O)NC(=O)C2=CC(=C(NC2=O)C3=CC=CC=C3OCC4=CC=CC=C4)O |
Canonical SMILES |
C1C(C=CS1(=O)=O)NC(=O)C2=CC(=C(NC2=O)C3=CC=CC=C3OCC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5'-13C]uridine](/img/structure/B12394831.png)
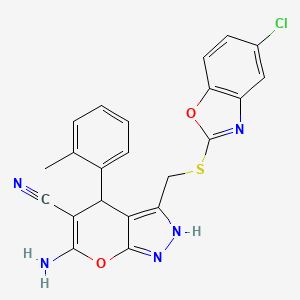
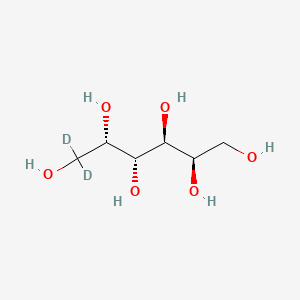
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-(pyrrolidin-1-ylmethyl)-2-sulfanylidenepyrimidin-4-one](/img/structure/B12394855.png)

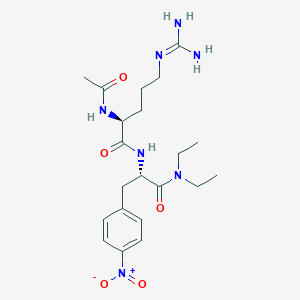


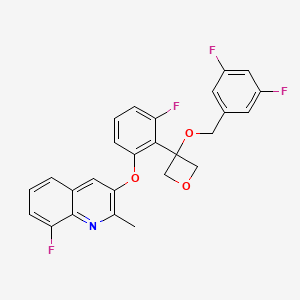
![1-benzyl-N-[(2,4-dichlorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12394883.png)
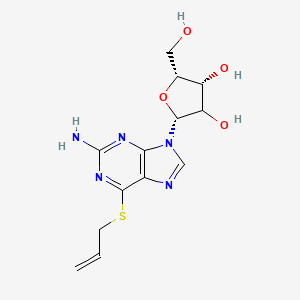

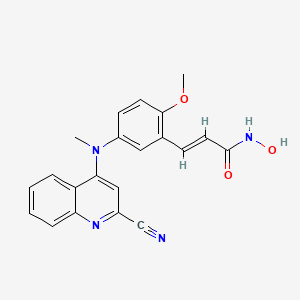
![(2S)-2-[(3S,4R,13S,16R,22S,28S,31S,34R)-16-[(1R)-1-aminoethyl]-3-[[(2S)-4-amino-2-[[(Z)-11-methyldodec-3-enoyl]amino]-4-oxobutanoyl]amino]-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-31-yl]propanoic acid](/img/structure/B12394909.png)
